Acrylohydrazide hydrochloride
Overview
Description
Acrylohydrazide hydrochloride is a chemical compound with the molecular formula C₃H₇ClN₂O. It is a derivative of acrylohydrazide, where the hydrochloride group is added to enhance its solubility and stability. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.
Scientific Research Applications
Acrylohydrazide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Medicine: Research into its potential as an anticancer agent and its role in drug delivery systems is ongoing.
Industry: It is used in the production of polymers and other industrial chemicals.
Safety and Hazards
Future Directions
Poly(acryloydrazide), a versatile scaffold for the preparation of functional polymers, demonstrates potential in the synthesis of functional polymers, particularly in applications where in situ screening of the activity of the functionalized polymers may be required . This suggests that Acrylohydrazide could play a significant role in the development of new materials in the future.
Mechanism of Action
Target of Action
Acrylohydrazide hydrochloride, also known as prop-2-enehydrazide hydrochloride, is a compound that has been studied for its potential applications in various scientific and technological domains . .
Mode of Action
It’s known that the compound can exist in a conformational equilibrium, manifesting as a mixture of synperiplanar e (sp e) and antiperiplanar e (ap e), or synperiplanar z (sp z) and antiperiplanar z (ap z) . This suggests that the compound may interact with its targets in different ways depending on its conformation.
Biochemical Pathways
The compound’s ability to undergo quasi-reversible oxidation and reduction processes suggests that it may influence redox-related biochemical pathways.
Result of Action
Its ability to undergo quasi-reversible oxidation and reduction processes suggests that it may influence cellular redox states.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound’s conformational equilibrium could potentially be affected by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
Acrylohydrazide hydrochloride is a synthetically versatile scaffold that has been successfully exploited for the construction of various useful moieties . It exhibits interesting chemical properties, such as an acidic proton, a relatively weak N–N bond, and an acyl group . These properties can be exploited to achieve transformation into important and desirable chemical functionalities .
Cellular Effects
This compound derivatives have shown antiproliferative activity on cervical adenocarcinoma (HeLa) and Chinese Hamster Ovarian (CHO-1) cells . These compounds have demonstrated inhibitory effects on these cancer cell lines, suggesting potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves a conformational equilibrium, manifesting as a mixture of synperiplanar E (sp E) and antiperiplanar E (ap E), or synperiplanar Z (sp Z) and antiperiplanar Z (ap Z) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acrylohydrazide hydrochloride can be synthesized through the reaction of acryloyl chloride with hydrazine hydrate in the presence of a suitable solvent like ethanol. The reaction typically occurs at room temperature and yields acrylohydrazide, which is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Acrylohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acryloyl oxides, while reduction can produce hydrazine derivatives .
Comparison with Similar Compounds
Acrylohydrazide: The parent compound without the hydrochloride group.
Furan-2-yl acrylohydrazide: A derivative with a furan ring, used in optoelectronic applications.
N-acylhydrazones: Compounds with similar hydrazide functionality but different acyl groups.
Uniqueness: Acrylohydrazide hydrochloride is unique due to its enhanced solubility and stability compared to its parent compound. This makes it more suitable for various applications, particularly in biological and industrial settings .
Properties
IUPAC Name |
prop-2-enehydrazide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O.ClH/c1-2-3(6)5-4;/h2H,1,4H2,(H,5,6);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERYAUXONVNXSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707361-65-6 | |
Record name | 2-Propenoic acid, hydrazide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707361-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | prop-2-enehydrazide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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